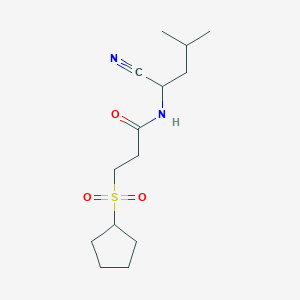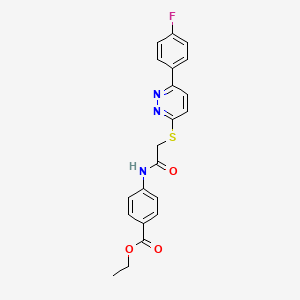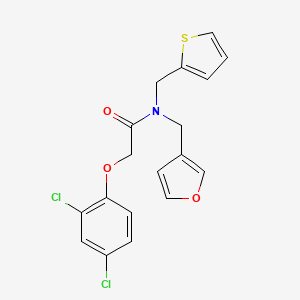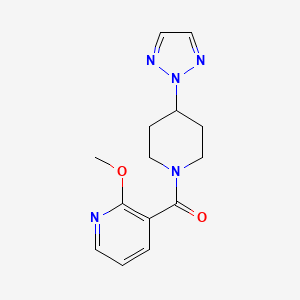
N-(1-cyano-3-methylbutyl)-3-(cyclopentanesulfonyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyano-3-methylbutyl)-3-(cyclopentanesulfonyl)propanamide, also known as CSP-1103, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. CSP-1103 is a selective blocker of voltage-gated sodium channels, which are important targets for the treatment of pain and other neurological disorders. In
Mécanisme D'action
N-(1-cyano-3-methylbutyl)-3-(cyclopentanesulfonyl)propanamide selectively blocks the Nav1.7 subtype of voltage-gated sodium channels, which are primarily expressed in sensory neurons involved in pain sensation. By blocking these channels, N-(1-cyano-3-methylbutyl)-3-(cyclopentanesulfonyl)propanamide reduces the influx of sodium ions into the neuron, which in turn reduces the amplitude of action potentials and the release of neurotransmitters involved in pain signaling.
Biochemical and Physiological Effects:
N-(1-cyano-3-methylbutyl)-3-(cyclopentanesulfonyl)propanamide has been shown to reduce pain in animal models of neuropathic pain and inflammatory pain. In addition, N-(1-cyano-3-methylbutyl)-3-(cyclopentanesulfonyl)propanamide has been shown to have a low risk of causing unwanted side effects such as sedation and respiratory depression, which are commonly associated with traditional pain medications such as opioids.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(1-cyano-3-methylbutyl)-3-(cyclopentanesulfonyl)propanamide in lab experiments is its selectivity for Nav1.7 channels, which allows for targeted manipulation of pain signaling pathways. However, one limitation of N-(1-cyano-3-methylbutyl)-3-(cyclopentanesulfonyl)propanamide is its relatively short half-life, which may require frequent dosing in experiments.
Orientations Futures
For N-(1-cyano-3-methylbutyl)-3-(cyclopentanesulfonyl)propanamide research include exploring its potential use in combination with other pain medications, investigating its effects on other types of pain such as cancer pain, and developing more potent and selective analogs of N-(1-cyano-3-methylbutyl)-3-(cyclopentanesulfonyl)propanamide. In addition, further studies are needed to fully understand the long-term safety and efficacy of N-(1-cyano-3-methylbutyl)-3-(cyclopentanesulfonyl)propanamide in humans.
Conclusion:
In conclusion, N-(1-cyano-3-methylbutyl)-3-(cyclopentanesulfonyl)propanamide is a promising compound with potential applications in the field of pain management. Its selective blocking of Nav1.7 channels offers a targeted approach to reducing pain without causing unwanted side effects. Further research is needed to fully explore its potential and develop more potent and selective analogs.
Méthodes De Synthèse
The synthesis of N-(1-cyano-3-methylbutyl)-3-(cyclopentanesulfonyl)propanamide involves the reaction of 3-(cyclopentanesulfonyl)propanoic acid with 1-cyano-3-methylbutane in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified through column chromatography to obtain pure N-(1-cyano-3-methylbutyl)-3-(cyclopentanesulfonyl)propanamide.
Applications De Recherche Scientifique
N-(1-cyano-3-methylbutyl)-3-(cyclopentanesulfonyl)propanamide has been used in various scientific research applications, particularly in the field of pain management. Studies have shown that N-(1-cyano-3-methylbutyl)-3-(cyclopentanesulfonyl)propanamide has a high affinity for voltage-gated sodium channels, which are involved in the transmission of pain signals. By selectively blocking these channels, N-(1-cyano-3-methylbutyl)-3-(cyclopentanesulfonyl)propanamide has the potential to reduce pain without causing unwanted side effects.
Propriétés
IUPAC Name |
N-(1-cyano-3-methylbutyl)-3-cyclopentylsulfonylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O3S/c1-11(2)9-12(10-15)16-14(17)7-8-20(18,19)13-5-3-4-6-13/h11-13H,3-9H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBULJJPMGXJQJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C#N)NC(=O)CCS(=O)(=O)C1CCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-3-methylbutyl)-3-(cyclopentanesulfonyl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]carbamate](/img/structure/B2928699.png)



![9-ethoxy-4-(ethylthio)-2-phenyl-5H-chromeno[2,3-d]pyrimidine](/img/structure/B2928704.png)
![N-[4-[(E)-3-(4-chlorophenyl)-3-oxoprop-1-enyl]phenyl]acetamide](/img/structure/B2928705.png)

![N,N-diethyl-2-[[6-(4-fluorophenyl)-3-(2-methylphenyl)-7-oxo-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]acetamide](/img/structure/B2928707.png)

![N-cyclopropyl-3-[4-(prop-2-enoyl)piperazin-1-yl]propanamide](/img/structure/B2928710.png)
![2-(4-chlorophenoxy)-N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2928712.png)

![2,4-difluoro-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2928719.png)